molecular formula C10H16N2O2 B064246 3,4-Bis(propylamino)cyclobut-3-ene-1,2-dione CAS No. 175204-26-9

3,4-Bis(propylamino)cyclobut-3-ene-1,2-dione

Cat. No. B064246
M. Wt: 196.25 g/mol
InChI Key: UTZZNRIBRJQNQK-UHFFFAOYSA-N
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Description

The compound “3,4-Bis(propylamino)cyclobut-3-ene-1,2-dione” is a cyclobutene dione with two propylamino groups attached at the 3 and 4 positions . Cyclobutene diones are cyclic compounds with a four-membered ring, containing two double bonds and two carbonyl groups. The propylamino groups are composed of a propyl (three-carbon) chain attached to an amino group.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the four-membered cyclobutene ring, with the two carbonyl (C=O) groups at the 1 and 2 positions, and the two propylamino groups at the 3 and 4 positions .


Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the functional groups present in the compound . For example, the presence of the amino groups might make the compound a base, and the presence of the carbonyl groups might make it a potential electrophile.

Future Directions

The future directions for research on this compound would depend on its potential applications. These could include exploring its reactivity, studying its potential uses, and developing methods for its synthesis .

properties

IUPAC Name

3,4-bis(propylamino)cyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-3-5-11-7-8(12-6-4-2)10(14)9(7)13/h11-12H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZZNRIBRJQNQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C(=O)C1=O)NCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381774
Record name 3,4-Bis(propylamino)cyclobut-3-ene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Bis(propylamino)cyclobut-3-ene-1,2-dione

CAS RN

175204-26-9
Record name 3,4-Bis(propylamino)cyclobut-3-ene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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